molecular formula C9H10FNO2 B8533305 1-[6-(2-Fluoroethoxy)pyrid-3-yl]ethanone CAS No. 885229-44-7

1-[6-(2-Fluoroethoxy)pyrid-3-yl]ethanone

Cat. No.: B8533305
CAS No.: 885229-44-7
M. Wt: 183.18 g/mol
InChI Key: GJYBGFIDMUBSKN-UHFFFAOYSA-N
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Description

1-[6-(2-Fluoroethoxy)pyrid-3-yl]ethanone is a pyridine derivative featuring a 2-fluoroethoxy substituent at the 6-position and an acetyl group (ethanone) at the 3-position of the pyridine ring.

Properties

CAS No.

885229-44-7

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

1-[6-(2-fluoroethoxy)pyridin-3-yl]ethanone

InChI

InChI=1S/C9H10FNO2/c1-7(12)8-2-3-9(11-6-8)13-5-4-10/h2-3,6H,4-5H2,1H3

InChI Key

GJYBGFIDMUBSKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OCCF

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-[6-(2-Fluoroethoxy)pyrid-3-yl]ethanone and analogous pyridine derivatives:

Table 1: Comparative Analysis of Pyridine-Based Ethanone Derivatives

Compound Name (CAS No.) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Insights Source/Evidence
This compound* 6-(2-Fluoroethoxy), 3-acetyl C₉H₁₀FNO₂ 183.18 (calculated) Hypothesized applications: Pharmaceutical intermediates; enhanced solubility via ether linkage. Likely via nucleophilic substitution or coupling reactions (analogous to [4]). Inferred
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone (358780-14-0) 6-(CF₃), 3-acetyl C₈H₆F₃NO 189.13 High electronegativity; used in pharmaceuticals, pesticides . Fluorination or trifluoromethylation of pyridine precursors.
1-(5,6-Dichloropyridin-3-yl)ethanone (120800-05-7) 5,6-dichloro, 3-acetyl C₇H₅Cl₂NO 204.03 Reactivity in substitution reactions (Cl as leaving group); intermediate in agrochemicals . Chlorination of pyridine derivatives.
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (1356086-78-6) 6-Cl, 3-(CF₃CO) C₇H₄ClF₃NO 222.56 High stability; used in fluorinated drug synthesis . Trifluoroacetylation of chloropyridine derivatives.
1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone 2-F, 6-pyrrolidinyl, 3-acetyl C₁₁H₁₃FN₂O 220.24 Enhanced steric bulk; potential use in coordination chemistry or catalysis . Amination/fluorination of pyridine rings.

Structural and Functional Insights

  • Electron Effects : The 2-fluoroethoxy group in the target compound introduces moderate electron-withdrawing character (via fluorine) and polarity (via ether oxygen), contrasting with the stronger electron-withdrawing trifluoromethyl group in 358780-14-0 . Chloro substituents (e.g., 120800-05-7) enhance reactivity in nucleophilic substitutions .
  • Synthetic Pathways : Fluorinated pyridines often require specialized reagents (e.g., Selectfluor®) or transition-metal catalysis. describes HCl-mediated hydrolysis for methoxy-pyridazines, suggesting analogous methods for ether-containing derivatives .
  • Applications : Trifluoromethyl and chloro derivatives dominate pharmaceutical and agrochemical applications due to metabolic stability and reactivity . The target compound’s fluoroethoxy group may balance solubility and bioavailability, making it suitable for CNS drugs or biologics.

Physical and Chemical Properties

  • Solubility: Ether linkages (e.g., 2-fluoroethoxy) improve aqueous solubility compared to nonpolar CF₃ or Cl groups .
  • Stability : Fluorine’s inductive effect stabilizes the pyridine ring against oxidation, while chloro substituents may increase susceptibility to hydrolysis .
  • pKa Trends : Pyridine derivatives with electron-withdrawing groups (e.g., CF₃ in 358780-14-0) exhibit lower pKa values (~3.5–4.0), enhancing solubility in physiological conditions .

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